molecular formula C24H23N7O5S B13990052 Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate CAS No. 29822-07-9

Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate

Cat. No.: B13990052
CAS No.: 29822-07-9
M. Wt: 521.6 g/mol
InChI Key: UYAPRZNKCXVOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-3-carboxylicacid,4-[2-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-4,5-dihydro-5-oxo-1-phenyl-,ethyl ester is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is notable for its intricate structure, which includes multiple functional groups such as carboxylic acid, sulfonyl, and diazenyl groups

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxylicacid,4-[2-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-4,5-dihydro-5-oxo-1-phenyl-,ethyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the carboxylic acid group. The diazenyl group is then added through a diazotization reaction, and the sulfonyl group is introduced via sulfonation. The final step involves esterification to form the ethyl ester derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1H-Pyrazole-3-carboxylicacid,4-[2-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-4,5-dihydro-5-oxo-1-phenyl-,ethyl ester undergoes various chemical reactions due to its multiple functional groups. Common reactions include:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and esterification reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrazole-3-carboxylicacid,4-[2-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-4,5-dihydro-5-oxo-1-phenyl-,ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound’s unique chemical properties make it valuable in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylicacid,4-[2-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-4,5-dihydro-5-oxo-1-phenyl-,ethyl ester involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The sulfonyl group can interact with amino acid residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrazole-3-carboxylicacid,4-[2-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-4,5-dihydro-5-oxo-1-phenyl-,ethyl ester include other pyrazole derivatives such as:

    1H-Pyrazole-4-carboxylic acid: A simpler pyrazole derivative with fewer functional groups.

    3,5-Dimethyl-1H-pyrazole: A pyrazole derivative with methyl groups at positions 3 and 5.

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: A pyrazole derivative with chloro and ethyl substituents.

Properties

CAS No.

29822-07-9

Molecular Formula

C24H23N7O5S

Molecular Weight

521.6 g/mol

IUPAC Name

ethyl 4-[[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C24H23N7O5S/c1-4-36-24(33)22-21(23(32)31(29-22)18-8-6-5-7-9-18)28-27-17-10-12-19(13-11-17)37(34,35)30-20-14-15(2)25-16(3)26-20/h5-14,21H,4H2,1-3H3,(H,25,26,30)

InChI Key

UYAPRZNKCXVOPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.